

# Application Notes: Omarigliptin Use in Patients with Renal Impairment

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## Compound of Interest

Compound Name: Omarigliptin

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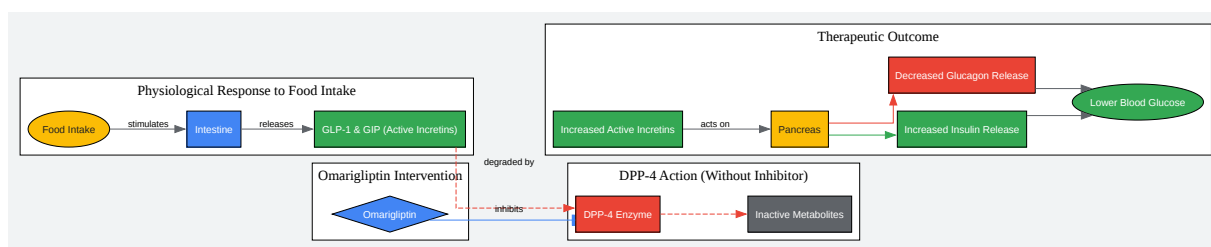
## Introduction

**Omarigliptin** (MK-3102) is a long-acting, once-weekly dipeptidyl peptidase-4 (DPP-4) inhibitor developed for the management of type 2 diabetes mellitus (T2DM).[1][2] Its mechanism of action involves inhibiting the DPP-4 enzyme, which is responsible for the rapid degradation of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulintropic polypeptide (GIP).[3][4] By preventing this degradation, **omarigliptin** increases the levels of active incretins, which in turn stimulate glucose-dependent insulin secretion and suppress glucagon release, leading to improved glycemic control.[3][4]

**Omarigliptin** is primarily eliminated from the body through renal excretion.[5][6] This characteristic necessitates a thorough evaluation of its pharmacokinetics, safety, and efficacy in patients with varying degrees of renal impairment (RI). These notes provide a comprehensive overview of key research findings and protocols relevant to the use of **omarigliptin** in this special patient population.

## Mechanism of Action: DPP-4 Inhibition

The primary therapeutic effect of **omarigliptin** is achieved through the potent and selective inhibition of the DPP-4 enzyme.[1][3] This action enhances the body's natural incretin system, a key regulator of glucose homeostasis.



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**Caption: Omarigliptin's DPP-4 Inhibition Pathway.**

## Quantitative Data Summary

### Pharmacokinetics in Renal Impairment

Studies show that as renal function declines, the plasma exposure of **omarigliptin** increases. A dedicated pharmacokinetic study evaluated a single 3-mg dose of **omarigliptin** across different renal function groups.

Table 1: Pharmacokinetic Parameters of **Omarigliptin** by Renal Function

Renal Function Group	eGFR (mL/min/1.73 m <sup>2</sup> )	Geometric Mean Ratio for Plasma AUC <sub>0-∞</sub> (vs. Healthy Controls)	Change in C <sub>max</sub> (vs. Healthy Controls)
Healthy Subjects	≥80	1.00	Baseline
Mild Impairment	≥60 to <80	0.94	Generally similar
Moderate Impairment	≥30 to <60	1.34	Generally similar
Severe Impairment	<30	1.56	Generally similar
End-Stage Renal Disease (ESRD)	N/A (on dialysis)	1.97	~20% lower

Data sourced from a single-dose study.[\[7\]](#)

The key finding is that the area under the curve (AUC), a measure of total drug exposure, increased by approximately 56% in patients with severe renal impairment and nearly doubled in those with ESRD compared to healthy subjects.[\[7\]](#) Consequently, renal clearance of **omarigliptin** decreases linearly with worsening renal function.[\[7\]](#)

## Efficacy in Patients with Renal Impairment

A 24-week, randomized, double-blind, placebo-controlled trial assessed the efficacy of **omarigliptin** in T2DM patients with moderate to severe RI and ESRD.

Table 2: Efficacy of **Omarigliptin** at 24 Weeks in Patients with Renal Impairment

Treatment Group	Mean Baseline HbA1c (%)	Least Squares Mean Change from Baseline in HbA1c (%)	Between-Group Difference (95% CI)	P-value
Omarigliptin	8.4	-0.77	-0.33% (-0.63 to -0.02)	0.035
Placebo	8.3	-0.44		

Data represents the overall population (all renal strata combined).[5][8][9]

The study concluded that **omarigliptin** provided clinically meaningful reductions in HbA1c compared to placebo in this patient population.[5][9] The change from baseline in fasting plasma glucose (FPG) at week 24 was -1.4 mmol/L for the **omarigliptin** group and -1.1 mmol/L for the placebo group.[5]

## Safety and Tolerability

The safety profile of **omarigliptin** in patients with renal impairment was found to be consistent with that of other DPP-4 inhibitors.[5] The incidence of adverse events was comparable between the **omarigliptin** and placebo groups.

Table 3: Summary of Adverse Events (AEs) at 24 Weeks

Adverse Event Category	Omarigliptin Group (%)	Placebo Group (%)
One or more AE	Similar to placebo	Similar to omarigliptin
Drug-related AE	Similar to placebo	Similar to omarigliptin
Serious AE	Similar to placebo	Similar to omarigliptin
Discontinuation due to AE	Similar to placebo	Similar to omarigliptin
Symptomatic Hypoglycemia	Similar to placebo	Similar to omarigliptin

Qualitative summary based on trial data which reported similar incidence rates between groups.[5][8][9][10]

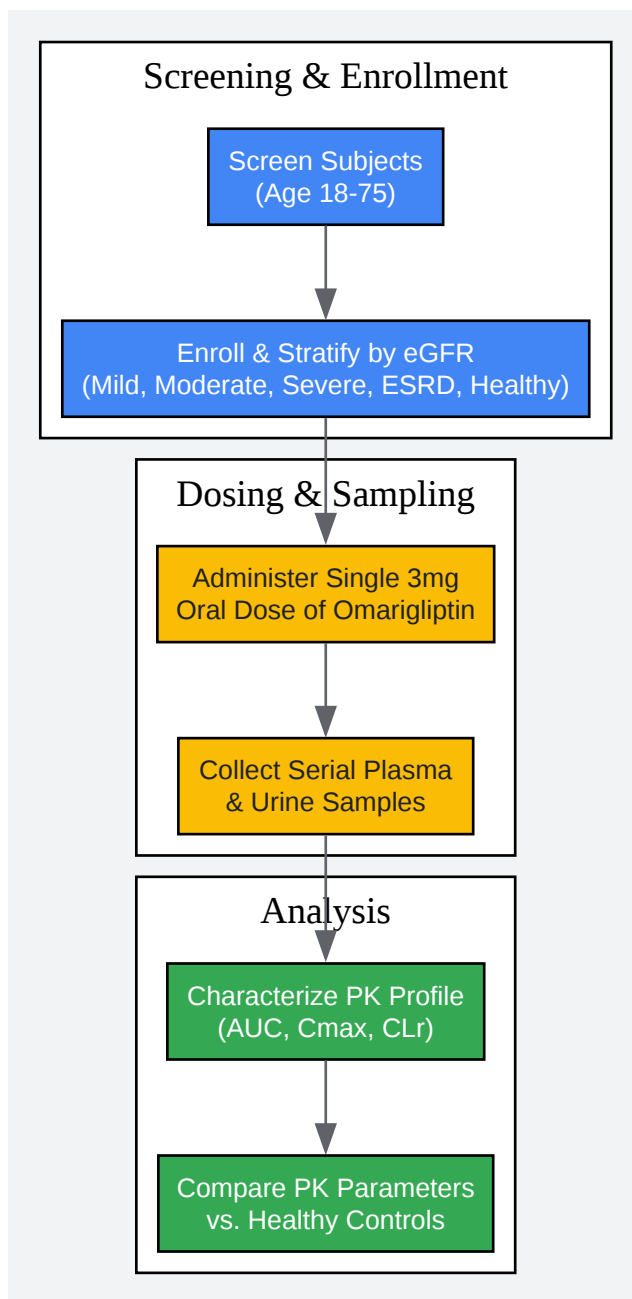
## Protocols

### Protocol 1: Pharmacokinetic Assessment in Renal Impairment

Objective: To evaluate the single-dose pharmacokinetics of **omarigliptin** in subjects with varying degrees of renal impairment and ESRD compared to healthy controls.

Methodology:

- Study Design: Open-label, single-dose, comparative study.[\[7\]](#)
- Participant Cohorts:
  - Healthy control subjects (eGFR  $\geq 80$  mL/min/1.73 m<sup>2</sup>).
  - Mild renal impairment (eGFR  $\geq 60$  to  $< 80$  mL/min/1.73 m<sup>2</sup>).
  - Moderate renal impairment (eGFR  $\geq 30$  to  $< 60$  mL/min/1.73 m<sup>2</sup>).
  - Severe renal impairment (eGFR  $< 30$  mL/min/1.73 m<sup>2</sup>).
  - ESRD patients requiring hemodialysis.
  - Cohorts were matched for age, gender, race, and body mass index.[\[7\]](#)
- Intervention: Administration of a single 3-mg oral dose of **omarigliptin**.[\[7\]](#)
- Sampling:
  - Serial plasma samples were collected at predefined time points to characterize the pharmacokinetic profile (AUC, C<sub>max</sub>).
  - Urine samples were collected to determine the extent of urinary excretion and calculate renal clearance.[\[7\]](#)
- Analysis: Pharmacokinetic parameters were calculated and compared between the renal impairment/ESRD groups and the healthy matched control group.



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**Caption:** Workflow for the Pharmacokinetic Study.

## Protocol 2: Efficacy and Safety Trial in Renal Impairment

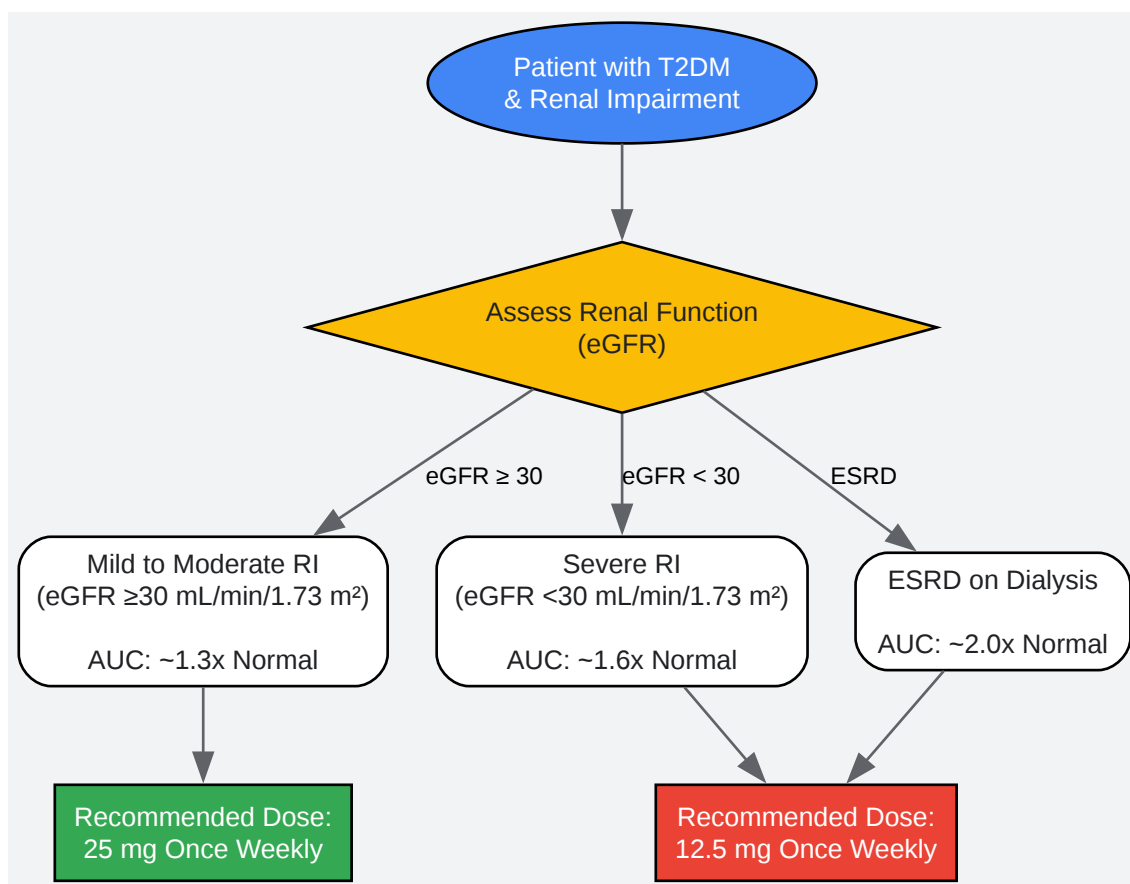
Objective: To assess the efficacy, safety, and tolerability of **omarigliptin** over 24 weeks in T2DM patients with chronic renal impairment.[5][9]

Methodology:

- Study Design: Randomized, double-blind, placebo-controlled, multicenter trial.[5][9]
- Patient Population: Adults with T2DM and:
  - Moderate RI (eGFR  $\geq 30$  to  $< 60$  mL/min/1.73 m<sup>2</sup>).[9]
  - Severe RI (eGFR  $< 30$  mL/min/1.73 m<sup>2</sup>).[9]
  - ESRD on dialysis.[9]
  - Baseline HbA1c between 6.5% and 10.0%. [9]
- Randomization: Eligible patients were randomized to receive either **omarigliptin** or a matching placebo once weekly.
- Intervention:
  - **Omarigliptin** 25 mg once weekly for moderate RI.[11]
  - **Omarigliptin** 12.5 mg once weekly for severe RI and ESRD.[11]
  - Placebo once weekly.
- Duration: 24 weeks (primary endpoint), with an extended observation period.[5]
- Primary Endpoint: Change from baseline in HbA1c at Week 24.[5]
- Secondary Endpoints: Change from baseline in FPG, proportion of patients reaching HbA1c goals, and assessment of eGFR.[5]
- Safety Assessment: Monitoring and recording of all adverse events, with a focus on symptomatic hypoglycemia, serious AEs, and events leading to discontinuation.

## Protocol 3: Dosing and Administration in Renal Impairment

Based on pharmacokinetic modeling and clinical trial results, the following dosage adjustments are recommended to normalize drug exposure in patients with renal impairment.



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**Caption:** Dosing Logic for **Omarigliptin** in Renal Impairment.

- Assessment: Prior to initiating **omarigliptin**, assess the patient's renal function using the estimated glomerular filtration rate (eGFR).[4]
- Normal Renal Function to Moderate Impairment (eGFR ≥30 mL/min/1.73 m²):
  - The standard recommended dose is 25 mg once weekly.[4]
  - No dosage adjustment is necessary for patients with mild or moderate renal impairment.[7]
- Severe Renal Impairment (eGFR <30 mL/min/1.73 m²):
  - The recommended dose should be reduced to 12.5 mg once weekly.[4][11][12]
- End-Stage Renal Disease (ESRD) Requiring Dialysis:



- The recommended dose is 12.5 mg once weekly.[4][11][12]
- Pharmacokinetic studies show that **omarigliptin** exposure is comparable regardless of the hemodialysis schedule, so it may be administered without regard to the timing of dialysis.  
[7]

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